molecular formula C29H27N5O3 B2720504 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline CAS No. 1115952-56-1

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline

Cat. No.: B2720504
CAS No.: 1115952-56-1
M. Wt: 493.567
InChI Key: KFJKHAJBQFVPNG-UHFFFAOYSA-N
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Description

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a quinoline ring, a piperazine ring, and two methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with 4-methoxybenzyl chloride under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs, particularly for targeting central nervous system disorders due to its structural similarity to known bioactive molecules.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is not fully understood, but it is believed to interact with specific molecular targets in the body:

    Molecular Targets: Potential targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

    Pathways Involved: The compound may modulate signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **4-(3-Chlorophenyl)piperazin-1-yl]-[2-(4-methoxyphenyl)quinolin-4-yl]methanone
  • N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates

Uniqueness

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is unique due to its combination of a quinoline ring, a piperazine ring, and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O3/c1-35-22-11-7-20(8-12-22)28-31-29(37-32-28)25-19-27(30-26-6-4-3-5-24(25)26)34-17-15-33(16-18-34)21-9-13-23(36-2)14-10-21/h3-14,19H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJKHAJBQFVPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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